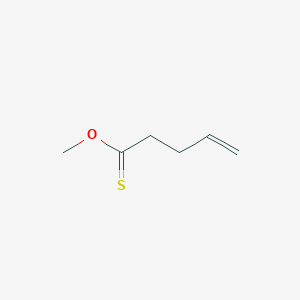

Acetic acid,2-(2-propen-1-ylthio)-, methyl ester

Description

Properties

IUPAC Name |

O-methyl pent-4-enethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKDONYXOWZGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism:

Procedure:

-

Reagents :

-

Methyl 2-mercaptoacetate (1.0 equiv)

-

Allyl bromide (1.2 equiv)

-

Base (KCO or NaOH, 1.5 equiv)

-

Solvent (THF or DMF, anhydrous)

-

-

Steps :

Optimization Data:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KCO | THF | 25 | 24 | 85 |

| NaOH | DMF | 25 | 12 | 78 |

| EtN | CHCN | 40 | 6 | 72 |

Key Considerations :

Esterification of 2-(Allylthio)acetic Acid

This two-step method first synthesizes 2-(allylthio)acetic acid , followed by esterification with methanol.

Step 1: Synthesis of 2-(Allylthio)acetic Acid

Conditions :

Step 2: Esterification with Methanol

Conditions :

-

2-(Allylthio)acetic acid (1.0 equiv), methanol (5.0 equiv), HSO (0.1 equiv), reflux for 6 hours.

Catalytic Thiol-ene Reaction (Alternative Approach)

While less common, radical-mediated thiol-ene reactions can form thioethers. However, this method typically modifies pre-existing alkenes and is less efficient for small molecules.

Procedure:

-

Reagents :

-

Methyl acrylate (1.0 equiv)

-

Allyl mercaptan (1.2 equiv)

-

Photoinitiator (DMPA, 0.1 equiv)

-

-

Steps :

-

Irradiate with UV light (365 nm) in CHCl for 2 hours.

-

Concentrate and purify via column chromatography.

-

Yield : 65% (lower due to competing side reactions).

Phase-Transfer Catalyzed Alkylation

Procedure:

-

Methyl 2-mercaptoacetate (1.0 equiv), allyl bromide (1.2 equiv), NaOH (2.0 equiv), tetrabutylammonium bromide (0.1 equiv) in HO/CHCl.

-

Stir vigorously at 25°C for 6 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | High yield, simple setup | Requires anhydrous conditions | 85 |

| Esterification | Scalable for bulk synthesis | Two-step process | 92 |

| Thiol-ene | No base required | Low yield, radical side products | 65 |

| Phase-Transfer Catalysis | Fast, avoids dry solvents | Emulsion formation risks | 88 |

Chemical Reactions Analysis

Types of Reactions

Acetic acid,2-(2-propen-1-ylthio)-, methyl ester undergoes various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Acetic acid,2-(2-propen-1-ylthio)-, methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid,2-(2-propen-1-ylthio)-, methyl ester involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The ester group can be hydrolyzed to release acetic acid and the corresponding alcohol, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetic Acid Esters

Structural and Functional Differences

- Sulfur vs. Oxygen Substituents : The allylthio group in the target compound replaces the oxygen atom in allyl acetate with sulfur. This substitution increases molecular weight (146.21 vs. 100.12 g/mol for allyl acetate) and likely reduces volatility compared to oxygen analogs. Sulfur’s lower electronegativity enhances nucleophilic reactivity, making the compound prone to oxidation or thiol-disulfide exchange .

- Aromatic vs. Aliphatic Substituents : Esters like acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester exhibit aromatic stabilization, increasing melting points and UV activity. In contrast, the allylthio group in the target compound introduces unsaturation (C=C bond), enabling conjugation and radical reactions .

- Polarity : The polyether substituent in acetic acid, [2-(2-hydroxyethoxy)ethoxy]-, methyl ester enhances water solubility and polarity, whereas the allylthio group may moderate polarity due to sulfur’s intermediate electronegativity .

Physical Properties

- Boiling Points : Methyl acetate (57°C) and allyl acetate (103°C) have lower boiling points due to smaller size and lack of sulfur. The target compound’s allylthio group likely elevates its boiling point above allyl acetate, though exact data are unavailable.

- Solubility: The sulfur atom may improve solubility in non-polar solvents compared to oxygenated esters, but less than aromatic or polyether derivatives.

Biological Activity

Acetic acid, 2-(2-propen-1-ylthio)-, methyl ester, also known as methyl 2-(2-propen-1-ylthio)acetate, is an organic compound with potential biological activities. This article reviews the biological activity of this compound based on various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features a methyl ester functional group attached to a propene chain with a thioether linkage. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activities of acetic acid derivatives are well-documented, particularly their roles in antimicrobial, anti-inflammatory, and anticancer activities. The specific compound has been studied for its potential effects in these areas.

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-(2-propen-1-ylthio)acetate exhibit significant antimicrobial properties. For instance, studies have shown that alkyl esters can disrupt bacterial cell membranes and inhibit growth:

| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl Esters | E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

These findings suggest that methyl 2-(2-propen-1-ylthio)acetate may possess similar antimicrobial efficacy.

Anti-inflammatory Properties

In vitro studies have demonstrated that acetic acid derivatives can modulate inflammatory pathways. For instance, a study on related compounds showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

This suggests that methyl 2-(2-propen-1-ylthio)acetate could potentially reduce inflammation in biological systems.

Anticancer Activity

Recent studies have explored the anticancer potential of various acetic acid derivatives. For example, a study reported the IC50 values of related compounds against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

These results indicate that methyl 2-(2-propen-1-ylthio)acetate may exhibit cytotoxic effects against cancer cells, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of methyl 2-(2-propen-1-ylthio)acetate has been documented using various methods including esterification reactions involving acetic acid and thiol-containing compounds. Characterization techniques such as NMR and MS have confirmed the structure.

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of similar compounds. In one study, administration of a related ester significantly reduced paw edema in rats induced by carrageenan.

- Mechanistic Insights : Molecular docking studies suggest that methyl 2-(2-propen-1-ylthio)acetate may interact with key proteins involved in inflammation and cancer progression, indicating its potential as a lead compound for drug development.

Q & A

Basic Questions

Q. What are the recommended synthesis protocols for acetic acid,2-(2-propen-1-ylthio)-, methyl ester?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, thioether formation may involve reacting a thiol (e.g., allyl mercaptan) with a methyl ester precursor containing a leaving group (e.g., bromoacetate). Acetic anhydride-mediated esterification (as in ) is a common approach, with sulfuric acid as a catalyst. Continuous flow reactors () and optimized reaction conditions (e.g., temperature, solvent polarity) improve yield and purity. Post-synthesis purification via chromatography or recrystallization is recommended .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (nitrile), protective eyewear, and lab coats. Use respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure; OV/AG/P99 for higher concentrations) .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes. Avoid inhalation by working in a fume hood .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizers and acids due to potential thioether reactivity .

Q. How does pH influence the stability and reactivity of this compound?

- Methodological Answer :

- Hydrolysis : The ester group hydrolyzes under alkaline conditions (pH > 9), forming acetic acid and allylthiol derivatives. Monitor pH during experiments to avoid unintended degradation .

- Thioether Stability : Thioethers are generally stable under neutral conditions but may oxidize to sulfoxides/sulfones in acidic or oxidative environments (e.g., H₂O₂, HNO₃). Use buffered solutions for biological assays .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for structural elucidation and purity analysis?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies ester (δ ~3.7 ppm for methyl ester), allylthio (δ ~2.8–3.2 ppm for S-CH₂), and alkene protons (δ ~5–6 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) can confirm molecular weight (e.g., m/z 162 for methyl ester backbone) and fragmentation patterns (e.g., loss of CH₃O– group) .

- IR Spectroscopy : Detect ester carbonyl (C=O stretch ~1740 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) .

Q. How can contradictions in reported thermodynamic properties (e.g., ΔrH°) be resolved?

- Methodological Answer : Discrepancies in enthalpy values (e.g., ΔrH° = 1556–1573 kJ/mol in ) arise from measurement techniques (gas-phase vs. condensed-phase calorimetry). Re-evaluate data using standardized protocols (e.g., NIST’s TRC Web Thermo Tables) and cross-validate with computational methods (DFT calculations) .

Q. What biological targets or pathways are plausible based on structural analogs?

- Methodological Answer :

- Enzyme Inhibition : The allylthio group may interact with cysteine residues in enzymes (e.g., proteases, oxidoreductases). Test inhibition kinetics via fluorometric assays .

- Antimicrobial Activity : Analogous esters ( ) show activity against Gram-negative bacteria. Conduct MIC assays using broth dilution methods .

Q. How can synthetic yield discrepancies under varying conditions be addressed?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to optimize thioether-ester coupling efficiency .

- Reaction Engineering : Compare batch vs. continuous flow systems () to mitigate side reactions (e.g., polymerization of allyl groups).

Q. What reaction mechanisms govern the degradation of the thioether and ester groups?

- Methodological Answer :

- Ester Hydrolysis : Base-catalyzed mechanism via nucleophilic attack by OH⁻, forming carboxylate and methanol. Monitor kinetics via pH-stat titration .

- Thioether Oxidation : React with H₂O₂ to form sulfoxide (R-SO-R’) or sulfone (R-SO₂-R’). Characterize products using HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.